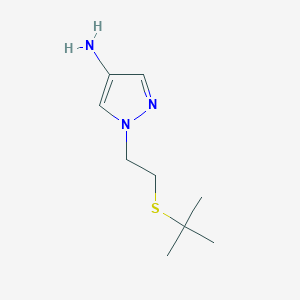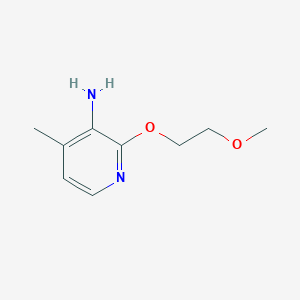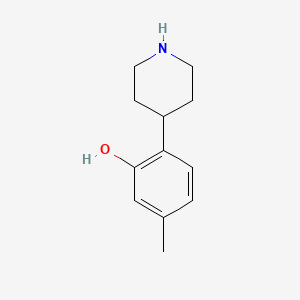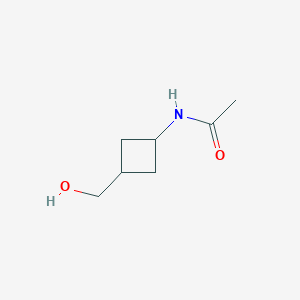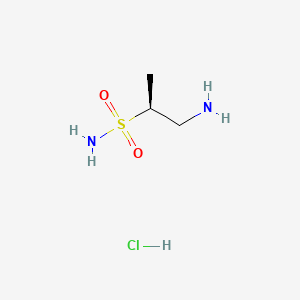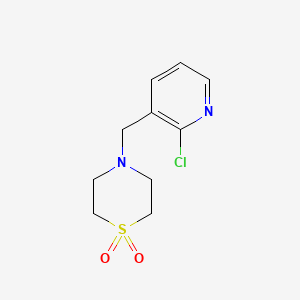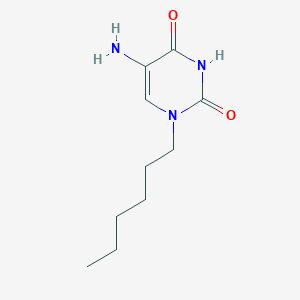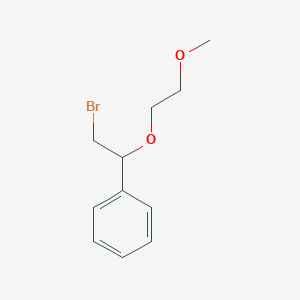
(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds[][1].
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids[][1].
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes[][1].
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often carried out in polar aprotic solvents[][1].
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions[][1].
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed[][1].
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups[][1].
Oxidation Reactions: Products include aldehydes and carboxylic acids[][1].
Reduction Reactions: Products include alcohols and alkanes[][1].
Scientific Research Applications
(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers[][1].
Biology: Employed in the modification of biomolecules for studying biological processes[][1].
Medicine: Investigated for potential use in drug development and delivery systems[][1].
Industry: Utilized in the production of specialty chemicals and materials[][1].
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: [][1]
2-Bromoethyl methyl ether: [][1]
1-Bromo-3,6-dioxaheptane: [][1]
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
[2-bromo-1-(2-methoxyethoxy)ethyl]benzene |
InChI |
InChI=1S/C11H15BrO2/c1-13-7-8-14-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
CHRZHJKRUKLCEF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


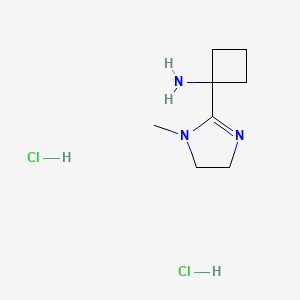
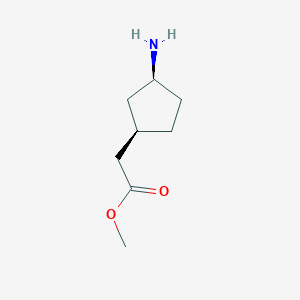
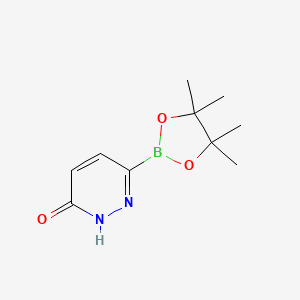
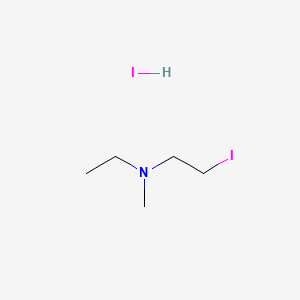
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)
